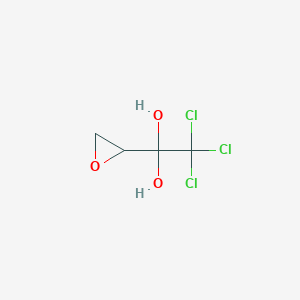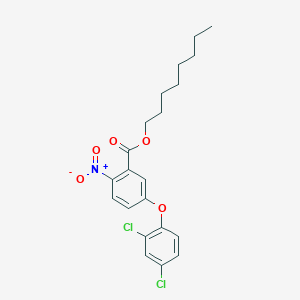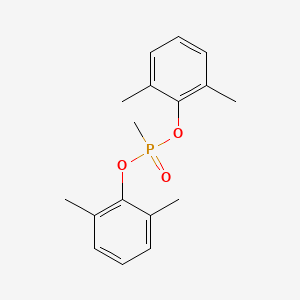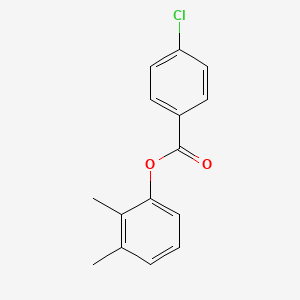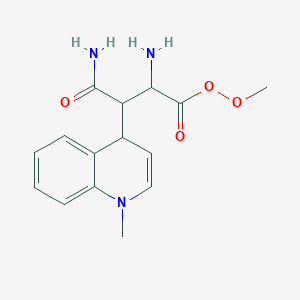
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available quinoline derivatives.
Reaction Steps: Key steps could involve nitration, reduction, and substitution reactions to introduce the desired functional groups.
Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinecarboxylic acids: A class of compounds with similar functional groups.
Uniqueness
4-Quinolinepropanoic acid, alpha-amino-beta-(aminocarbonyl)-1,4-dihydro-4-methoxy-1-methyl- is unique due to its specific functional groups and potential biological activities, which may offer advantages over other quinoline derivatives in certain applications.
Properties
CAS No. |
59669-20-4 |
|---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
methyl 2,4-diamino-3-(1-methyl-4H-quinolin-4-yl)-4-oxobutaneperoxoate |
InChI |
InChI=1S/C15H19N3O4/c1-18-8-7-10(9-5-3-4-6-11(9)18)12(14(17)19)13(16)15(20)22-21-2/h3-8,10,12-13H,16H2,1-2H3,(H2,17,19) |
InChI Key |
CRSIILIACFRLSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(C2=CC=CC=C21)C(C(C(=O)OOC)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




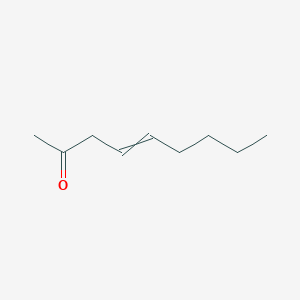
![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
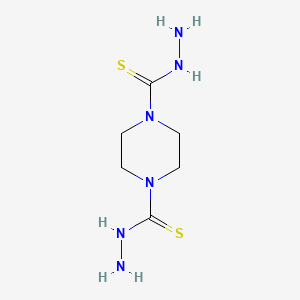
![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
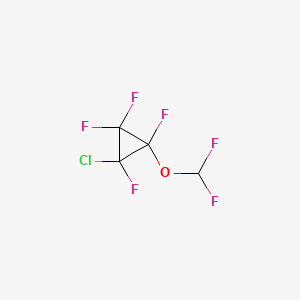
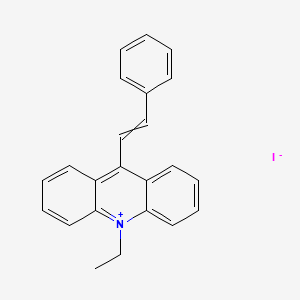
![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
